Home > Products > Screening Compounds P136098 > 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone
4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone - 339012-75-8

4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone

Catalog Number: EVT-3122910
CAS Number: 339012-75-8
Molecular Formula: C19H24ClN5O2
Molecular Weight: 389.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor (H4R). [, ] H4R antagonists are investigated for their potential in treating vestibular disorders and tinnitus. [, ]

Reference:

1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

Compound Description: Similar to the previous example, this compound is also a selective antagonist of the H4R, explored for its therapeutic potential in treating tinnitus. []

Reference:

Tebuthiuron {N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea}

Compound Description: Tebuthiuron is a widely used herbicide known for its effectiveness in controlling woody plants and brush species. [, ] It disrupts photosynthesis, ultimately leading to plant death.

Reference:

Buthidazole {3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone}

Compound Description: Buthidazole is another potent herbicide often employed for vegetation control. [, ] Its mode of action involves inhibiting photosynthesis.

Overview

4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound exhibits potential pharmacological activities, particularly as an antagonist for specific biological targets. The presence of a chlorinated pyridine and a piperazine moiety suggests its relevance in medicinal chemistry, particularly in the development of therapeutics for various diseases.

Source and Classification

This compound is classified under pyrimidinones, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The specific structure of 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone indicates its potential use in pharmacological applications, particularly due to its ability to interact with biological targets through its functional groups.

Synthesis Analysis

The synthesis of 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone involves several steps. One common method includes:

  1. Formation of the Pyrimidine Core: The initial step typically involves cyclization reactions between appropriate precursors such as 2-amino-4-hydroxy-pyrimidines and substituted piperazines.
  2. Chlorination: The introduction of the chloro group at the pyridine ring can be achieved through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  3. Cyclohexyl Substitution: The cyclohexyl group can be introduced via nucleophilic substitution reactions where a cyclohexyl halide reacts with the nitrogen atom of the piperazine moiety.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalyst usage, are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone can be represented as follows:

  • Molecular Formula: C19H24ClN3O
  • Molecular Weight: Approximately 347.87 g/mol
  • Structural Features:
    • A pyrimidine ring with hydroxyl substitution at position 6.
    • A piperazine ring connected to the pyrimidine scaffold.
    • A chlorinated pyridine substituent enhancing biological activity.

The three-dimensional conformation of this compound can be analyzed using computational chemistry techniques to predict its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone can be explored through various reaction pathways:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the piperazine and pyrimidine rings can participate in nucleophilic attacks on electrophiles, leading to further functionalization.
  2. Electrophilic Aromatic Substitution: The chlorinated pyridine can undergo further substitutions depending on the conditions applied.
  3. Hydrolysis Reactions: Under certain conditions, the hydroxyl group may participate in hydrolysis reactions affecting the stability and reactivity of the compound.

These reactions are crucial for modifying the compound to enhance its pharmacological profile.

Mechanism of Action

The mechanism of action for 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone is primarily based on its ability to inhibit specific protein targets involved in cellular signaling pathways.

  1. Target Interaction: This compound may act as an antagonist or inhibitor for certain kinases or phosphatases involved in cancer progression or other hyperproliferative diseases.
  2. Signal Transduction Modulation: By inhibiting these targets, it disrupts downstream signaling cascades that promote cell growth and survival, leading to potential therapeutic effects against tumors.

Data supporting these mechanisms often come from in vitro assays and animal models demonstrating reduced cell proliferation or increased apoptosis in treated cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Stability under various pH conditions varies; generally stable under neutral to slightly acidic conditions but may degrade under extreme alkaline conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.

Applications

The scientific applications of 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone are extensive:

  1. Pharmaceutical Development: As a potential therapeutic agent for treating cancers or other hyperproliferative disorders.
  2. Biochemical Research: Used as a tool compound in studies aimed at understanding signaling pathways involving specific kinases or phosphatases.
  3. Drug Design: Serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
Historical Context and Evolution of Pyrimidinone-Based Therapeutics

Emergence of the DABO Family in Antiretroviral Research

The discovery of the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family in 1992 marked a paradigm shift in NNRTI design by introducing a structurally distinct chemotype with high specificity for HIV-1 reverse transcriptase. Early DABO derivatives originated unexpectedly during attempts to synthesize iso-trimethoprim analogs for antimicrobial applications. Initial compounds 2-methoxy-6-benzylpyrimidin-4(3H)-one and its 5-methyl/ethyl counterparts demonstrated modest anti-HIV-1 activity (EC~50~ values of 12.5-25 μg/mL), but crucially provided the foundational 4(3H)-pyrimidinone pharmacophore for systematic optimization [1].

Critical structure-activity relationship (SAR) studies between 1993-1995 revealed that antiviral potency depended profoundly on specific structural modifications:

  • C2-Alkoxy Optimization: Replacement of the methoxy group with branched sec-butyl, isobutyl, or cyclic (cyclopentyl/cyclohexyl) alkoxy chains dramatically enhanced potency. Compounds 6 and 7 (bearing sec-butyl and cyclopentyl groups) exhibited 9-fold greater anti-HIV-1 activity than early HEPT reference compounds, achieving sub-micromolar EC~50~ values and selectivity indices >400 [1].
  • C6-Benzyl Substitution: Introduction of methyl groups at the meta/para positions of the C6-benzyl ring substantially improved binding affinity. This suggested the hydrophobic pocket of HIV-1 RT could accommodate increased steric bulk and electron density.
  • C5 Position Exploration: Hydrogen, methyl, or ethyl groups were tolerated at C5, with potency modulated by the hydrophilicity/lipophilicity balance relative to the C2 substituent. C5-hydrogen analogs preferred bulky cyclohexyloxy groups, while C5-methyl derivatives favored sec-butyl chains.

Table 1: Evolution of Key DABO Structural Features and Antiviral Potency

GenerationC2 SubstituentC6 SubstituentC5 SubstituentKey CompoundsPotency (EC~50~)Innovation
Early (1992-1995)MethoxyUnsubstituted benzylHCompound 2~12.5-25 μg/mLFoundation of 4(3H)-pyrimidinone core
First Optimizedsec-Butyl, cyclohexyl3,5-DimethylbenzylMethyl/HCompounds 6, 7Sub-micromolar9x more potent than HEPT analogs
AdvancedComplex alkoxyα-Substituted benzylSmall alkylNot specifiedSub-nanomolar (WT), nanomolar (mutants)Introduction of α-benzyl substituents

These foundational studies established the DABO scaffold as a privileged structure for NNRTI development. Further refinements in the 2000s yielded derivatives with sub-nanomolar potency against wild-type HIV-1 through strategic incorporation of halogenated benzyl groups and small alkyl groups at the C6 α-position. Crucially, select DABOs demonstrated preventative microbicidal activity – a vital feature for clinical settings with adherence challenges [1]. This progression from modestly active pyrimidinones to highly potent antivirals established crucial pharmacophoric principles: the necessity of (1) a hydrogen-bond accepting carbonyl at C4, (2) optimized lipophilicity at C2 and C6, and (3) conformational flexibility balanced with steric constraint – principles directly informing the design of modern derivatives like 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone.

Structural Lineage from Early NNRTIs to Modern Pyrimidinone Derivatives

The structural progression from first-generation DABOs to 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone exemplifies a rational medicinal chemistry strategy addressing key limitations of early NNRTIs: susceptibility to resistance mutations and suboptimal biodistribution. This evolution involved three transformative modifications to the classical DABO architecture, each validated through rigorous SAR studies and enzymatic characterization:

  • C6 Benzyl-to-Cyclohexyl Replacement: Early DABOs featured C6-benzyl groups, but strategic replacement with cyclohexyl motifs (as seen in the target compound) significantly enhanced potency against mutant strains. The alicyclic cyclohexyl group provided superior three-dimensional bulk and reduced π-stacking susceptibility to aromatic mutation sites (e.g., Tyr181Cys, Lys103Asn) compared to planar benzyl groups. This modification maintained crucial hydrophobic interactions within the NNRTI binding pocket while introducing resistance resilience through steric and electronic differentiation [1] [2]. The cyclohexyl group's enhanced lipophilicity also improved metabolic stability and membrane permeability – critical factors for tissue distribution and long-acting formulations.

  • Piperazino Linker Incorporation: Replacement of the classical C2 alkoxy chain with a 4-(6-chloropyridin-2-yl)piperazinyl group represents a quantum leap in molecular design. This modification introduced multiple pharmacological advantages:

  • Bidirectional Binding: The piperazine linker enables simultaneous hydrophobic engagement (via cyclohexyl) and polar interactions (via pyridinyl nitrogen), allowing deep penetration into the asymmetric NNRTI binding pocket.
  • Conformational Restraint: Piperazine's semi-rigid structure reduces entropic penalty upon binding compared to flexible alkoxy chains, enhancing binding affinity.
  • Resistance Mitigation: The chloropyridinyl moiety engages novel hydrogen-bonding interactions with backbone residues less prone to mutation, compensating for common resistance mutations [2].
  • Solubility Modulation: The basic piperazine nitrogen improves aqueous solubility at physiological pH, addressing a critical limitation of highly lipophilic early DABOs.

  • C4/C6 Hydrogen-Bond Optimization: Retention of the 6-hydroxy group preserves crucial hydrogen-bonding capacity with Lys101 and Lys103 backbone carbonyls in the RT active site. This feature, combined with the C4 carbonyl, creates a dual hydrogen-bonding system critical for anchoring the molecule within the hydrophobic NNIBP. The tautomeric equilibrium between pyrimidinone and pyrimidinol forms allows adaptive binding to mutant variants – a feature absent in early rigid analogs [2].

Table 2: Structural Attributes of 4-[4-(6-Chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone and Their Functional Roles

Structural FeatureMolecular OriginFunctional Role in NNRTI ActivityEvolutionary Advantage
1-CyclohexylReplacement of classical benzyl groupEnhanced hydrophobic filling of NNIBP pocket; reduced susceptibility to aromatic π-stacking mutationsSuperior resistance profile; increased metabolic stability
4-[4-(6-Chloro-2-pyridinyl)piperazino]Introduction of heteroaromatic linkerBidirectional binding: (1) Piperazine linker provides conformational restraint (2) Chloropyridine engages polar residuesMitigation of resistance mutations; improved solubility
6-Hydroxy-2(1H)-pyrimidinoneRetention of core DABO pharmacophoreTautomerism enables dual H-bond donation/acceptance with Lys101/Lys103Adaptive binding to mutant RT variants; conserved target engagement

Patent analyses reveal explicit claims covering piperazino-linked pyrimidinones with cyclohexyl substituents, highlighting their therapeutic significance [2]. These documents describe synthetic routes to analogous structures where the piperazine linker bridges pyrimidinones with heteroaromatic systems, specifically noting the advantage of chloropyridinyl groups in maintaining potency against clinically relevant mutants. Molecular modeling suggests the chloropyridine nitrogen forms a critical hydrogen bond with the protein backbone at residue Pro236, an interaction conserved across multiple resistant strains. This structural innovation – fusing the validated pyrimidinone core with a rationally designed heteroaromatic linker – represents the culmination of three decades of DABO refinement, positioning 4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone as a potential next-generation NNRTI addressing the core limitations of its predecessors.

Properties

CAS Number

339012-75-8

Product Name

4-[4-(6-chloro-2-pyridinyl)piperazino]-1-cyclohexyl-6-hydroxy-2(1H)-pyrimidinone

IUPAC Name

6-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione

Molecular Formula

C19H24ClN5O2

Molecular Weight

389.88

InChI

InChI=1S/C19H24ClN5O2/c20-15-7-4-8-16(21-15)23-9-11-24(12-10-23)17-13-18(26)25(19(27)22-17)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2,(H,22,27)

InChI Key

XEQQOKMXQZETOT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=NC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.